molecular formula C11H22S B2360371 8-Cyclopropyloctane-1-thiol CAS No. 2460754-78-1

8-Cyclopropyloctane-1-thiol

Cat. No.: B2360371
CAS No.: 2460754-78-1
M. Wt: 186.36
InChI Key: XLRKRPBUBSVZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopropyloctane-1-thiol is an organic compound characterized by the presence of a cyclopropyl group attached to an octane chain, which is further bonded to a thiol group (-SH). . The compound’s unique structure combines the reactivity of thiols with the stability of cycloalkanes, making it an interesting subject for chemical research.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-cyclopropyloctane-1-thiol involves its reactivity as a nucleophile and its ability to form disulfide bonds. The thiol group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, thiols can interact with proteins and enzymes, forming disulfide bonds that are crucial for protein stability and function .

Comparison with Similar Compounds

    Cyclopropylmethanethiol: Similar in structure but with a shorter carbon chain.

    Cyclopropylmethylthiol: Another thiol with a cyclopropyl group but differing in the position of the thiol group.

Uniqueness: 8-Cyclopropyloctane-1-thiol is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain thiols. The presence of the cyclopropyl group also imparts additional strain and reactivity to the molecule, making it distinct from other thiols .

Properties

IUPAC Name

8-cyclopropyloctane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22S/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRKRPBUBSVZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.